Sodium (1s,3s)-3-cyanocyclobutane-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (1s,3s)-3-cyanocyclobutane-1-sulfinate is an organic compound that features a unique cyclobutane ring structure with a cyanide and sulfinate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium (1s,3s)-3-cyanocyclobutane-1-sulfinate typically involves the reaction of cyclobutane derivatives with appropriate sulfonating agents. One common method includes the reaction of 3-cyanocyclobutanone with sodium sulfite under controlled conditions to yield the desired sulfinate compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form sulfides or thiols under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed:
Oxidation: Sulfonic acids, sulfonates.
Reduction: Sulfides, thiols.
Substitution: Various substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium (1s,3s)-3-cyanocyclobutane-1-sulfinate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a valuable compound for drug discovery and development.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in various industrial processes, including the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of sodium (1s,3s)-3-cyanocyclobutane-1-sulfinate involves its interaction with molecular targets through its sulfinate and cyanide groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the reaction conditions and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
- Sodium (1s,3s)-3-cyanocyclobutane-1-sulfonate
- Sodium (1s,3s)-3-cyanocyclobutane-1-thiolate
- Sodium (1s,3s)-3-cyanocyclobutane-1-carboxylate
Comparison: Sodium (1s,3s)-3-cyanocyclobutane-1-sulfinate is unique due to its sulfinate group, which imparts distinct reactivity compared to sulfonates, thiolates, and carboxylates. The sulfinate group is less oxidized than sulfonates, making it more reactive in certain chemical transformations. Additionally, the presence of the cyanide group adds to its versatility in organic synthesis, allowing for the formation of a wide range of derivatives.
Eigenschaften
Molekularformel |
C5H6NNaO2S |
---|---|
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
sodium;3-cyanocyclobutane-1-sulfinate |
InChI |
InChI=1S/C5H7NO2S.Na/c6-3-4-1-5(2-4)9(7)8;/h4-5H,1-2H2,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
XQDUIRFJMCCYLX-UHFFFAOYSA-M |
Kanonische SMILES |
C1C(CC1S(=O)[O-])C#N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.